Hydrophobicity (LogP) Comparison: Enhanced Lipophilicity Drives Solubility and Reactivity
The lipophilicity of 2-Pent-1-ynylthiophene is substantially higher than its shorter-chain analog, 2-ethynylthiophene. The calculated LogP value for the target compound is 2.90 , compared to a LogP of 2.08 for 2-ethynylthiophene [1]. This represents a 39% increase in calculated octanol-water partition coefficient, indicating a significant difference in solubility and bioavailability potential, which is critical for both reaction media selection and biological applications.
| Evidence Dimension | LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.90 |
| Comparator Or Baseline | 2-Ethynylthiophene, LogP = 2.08 |
| Quantified Difference | +0.82 LogP units (approx. 39% increase) |
| Conditions | Calculated LogP using ACD/Labs method |
Why This Matters
The increased LogP directly informs procurement decisions for applications requiring high organic solubility or specific partitioning behavior, which cannot be achieved with 2-ethynylthiophene.
- [1] ChemSpider. (n.d.). 2-Ethynylthiophene. Predicted Properties. View Source
